methyl 7-bromo-2H-chromene-3-carboxylate methyl 7-bromo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263285-65-9
VCID: VC0109219
InChI: InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094

methyl 7-bromo-2H-chromene-3-carboxylate

CAS No.: 1263285-65-9

Cat. No.: VC0109219

Molecular Formula: C11H9BrO3

Molecular Weight: 269.094

* For research use only. Not for human or veterinary use.

methyl 7-bromo-2H-chromene-3-carboxylate - 1263285-65-9

Specification

CAS No. 1263285-65-9
Molecular Formula C11H9BrO3
Molecular Weight 269.094
IUPAC Name methyl 7-bromo-2H-chromene-3-carboxylate
Standard InChI InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3
Standard InChI Key WDRUUWPEQBSXRD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1

Introduction

Structural and Physical Properties

Chemical Identity and Basic Properties

Methyl 7-bromo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, a class of heterocyclic compounds with significant biological relevance. The compound is specifically characterized by a chromene backbone with a bromine atom at the 7-position and a carboxylate ester at the 3-position. Its molecular structure contains a benzopyran core with strategic modifications that influence its physicochemical properties and potential biological activities.

The fundamental physical and chemical properties of methyl 7-bromo-2H-chromene-3-carboxylate are summarized in Table 1:

PropertyValue
CAS Registry Number1263285-65-9
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.094 g/mol
AppearanceTypically a solid at room temperature
ClassificationHeterocyclic compound, Chromene derivative
Key Functional GroupsBromine substituent, Methyl ester

Structural Characteristics

The compound features a 2H-chromene core structure, which consists of a benzene ring fused to a pyran ring. The "2H" designation indicates that the double bond is positioned between C2 and C3 of the pyran ring. This specific arrangement contributes to the compound's chemical reactivity and potential biological interactions. The bromine substituent at the 7-position enhances the molecule's lipophilicity and can potentially improve its interactions with biological macromolecules, while the carboxylate ester at the 3-position introduces hydrogen-bond accepting capabilities.

Synthesis Methodologies

Modern Synthetic Considerations

Contemporary approaches to chromene synthesis often emphasize greener methodologies, including the use of solid acid catalysts which offer environmental and economic advantages. These catalysts can facilitate reactions under milder conditions while potentially improving yields and reducing waste streams.

Some related chromene compounds have been synthesized using microwave radiation techniques, which can provide advantages in terms of reaction time and efficiency . For instance, certain chromene derivatives with anticancer properties have been synthesized in a single step via microwave radiation, suggesting this approach might be applicable to methyl 7-bromo-2H-chromene-3-carboxylate or its precursors.

Compound TypeCancer Cell LineIC₅₀ RangeKey Structural Features
Brominated 4H-chromenesA172 glioma7.4 nM - 10 μMBromine substitution, varied positions
6-Bromo-2-oxo-2H-chromene derivativesMCF-71.2-5.5 μg/mLBromine at 6-position
4-aryl-4H-chromenes with halogen substitutionsVarious<1 μM - 5 μMHalogen at 3-position

Structure-Activity Relationships

Research on chromene derivatives indicates that specific structural elements significantly influence biological activity. For methyl 7-bromo-2H-chromene-3-carboxylate, several structural features may contribute to its biological potential:

  • The bromine substituent at the 7-position may enhance lipophilicity and membrane permeability, potentially facilitating interactions with biological targets.

  • The carboxylate ester at the 3-position introduces a hydrogen bond acceptor, which may contribute to specific binding interactions with enzymes or receptors.

  • The 2H-chromene core provides a rigid scaffold that can orient functional groups in specific spatial arrangements, potentially enhancing target selectivity.

Studies on related compounds have shown that substitution patterns significantly impact anticancer activity. For instance, research has demonstrated that "substitution on the second, third, and fourth positions of the 4-aryl-4H-chromenes produced potent antitumor activity" . Additionally, "halogenations substituted on the third position [were] responsible in a great intensification in antitumor potency" .

Compound TypeKey SubstituentsPrimary Biological ActivitiesPotential Advantages of Methyl 7-bromo-2H-chromene-3-carboxylate
4H-chromenesVarious aryl groups at C-4Anticancer, enzyme inhibitionPotentially enhanced stability and binding specificity due to bromine at C-7
2H-chromenes with ester groupsCarboxylate esters at various positionsEnzyme inhibition, anti-inflammatorySimilar ester functionality with potential for improved pharmacokinetics
Brominated chromene derivativesBromine at various positionsEnhanced cytotoxicity against cancer cellsStrategic positioning of bromine may optimize biological activity

Studies on chromene derivatives have revealed that specific substitution patterns can dramatically affect biological activities. For example, research has shown that "lipophilic electron-withdrawing such as -Br or an electron-donating likely -OCH₃ in the naphthalene motif is highly suitable than the unsubstituted naphthalene to the inhibition of c-Src kinase" . This suggests that the bromine in methyl 7-bromo-2H-chromene-3-carboxylate may contribute significantly to its potential enzyme inhibitory properties.

Future Research Directions and Opportunities

Gaps in Current Knowledge

Despite the potential significance of methyl 7-bromo-2H-chromene-3-carboxylate, several gaps in knowledge remain that warrant further investigation:

  • Detailed biological evaluation of its specific anticancer activity and mechanism of action.

  • Comprehensive assessment of its potential as an enzyme inhibitor, including identification of specific target enzymes.

  • Optimization of synthetic routes to improve yield and purity.

  • Structure-activity relationship studies to determine how modifications to the core structure affect biological activity.

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